2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-2-4-10(5-3-9)13-16-12-8-15-7-6-11(12)14(18)17-13/h2-5,15H,6-8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXYLEIHYUTJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCNC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce an intermediate, which is then reacted with thiosemicarbazide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold permits diverse substitutions, significantly altering pharmacological profiles. Key analogues include:
Key Observations :
- Positional Effects : Substitution at the 2-position (e.g., p-tolyl) is critical for GPR119 activity, while 6- or 7-benzyl analogues (pyrido[4,3-d] and [3,4-d] cores) lack reported receptor modulation data but are structurally relevant for SAR studies .
- Heterocyclic Modifications : 8-Substituted derivatives (e.g., thiazole or pyrazole) exhibit synthetic versatility but require further biological evaluation .
Pharmacological Activity
- GPR119 Modulation : The 2-(p-tolyl) derivative demonstrates broad EC50 variability (50–14,000 nM), likely due to substituent electronic and steric effects . In contrast, 8-(1-methylpyrazol-3-yl) and 8-(4-chlorobenzylpiperidinyl) analogues (e.g., 53a ) are optimized for cellular permeability but lack explicit GPR119 data .
Physicochemical Properties
- Solubility : The 2-(p-tolyl) derivative’s solubility is influenced by its aromatic substituent, whereas 8-(piperazinylmethyl) analogues (e.g., 44g ) show improved aqueous solubility due to polar groups .
- Stability : Hydrochloride salts (e.g., 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride) enhance crystallinity and storage stability .
Biological Activity
2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines pyridine and pyrimidine functionalities, which may contribute to its diverse pharmacological properties.
The compound's molecular formula is , and it features a tetrahydropyrido ring fused with a pyrimidine moiety. The presence of the p-tolyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibits cell proliferation in liver (HepG2) and prostate (PC-3) cancer cells with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 2.15 |
| PC-3 | 3.12 |
These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and modulation of key signaling pathways such as the VEGFR-2 and AKT pathways .
The mechanism underlying the anticancer activity of this compound appears to involve:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in tumor growth and survival.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of caspase-3 activation, a hallmark of apoptosis.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment results in significant accumulation of cells in the S phase, indicating disruption of normal cell cycle progression.
Case Studies
Several case studies have documented the biological activities associated with this compound:
- Study on HepG2 Cells : In a controlled study, HepG2 cells treated with varying concentrations of this compound exhibited a dose-dependent decrease in viability. The study concluded that the compound effectively triggers apoptosis through mitochondrial pathways.
- Prostate Cancer Research : Another investigation focused on PC-3 cells highlighted the compound's ability to inhibit cell migration and invasion capabilities while promoting apoptotic cell death. The results were corroborated by molecular docking studies that suggested strong binding affinity to target proteins involved in cancer progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Biological Activity |
|---|---|
| 5-Cyano-2-(p-tolyl)tetrazolium chloride | Antiproliferative effects |
| Di-p-toluoyl-D-tartaric acid | Inhibitory effects on enzyme activity |
| 2-Amino-6-nitro-5-(p-tolyl)tetrahydropyridine | Moderate cytotoxicity against various lines |
This comparison illustrates that while other compounds exhibit biological activity, this compound demonstrates superior potency in specific cancer models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
